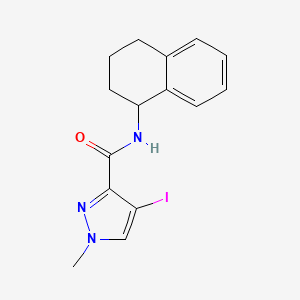![molecular formula C21H35N3O2 B5974564 1-{4-[(4-cyclopentyl-1-piperazinyl)methyl]phenoxy}-3-(dimethylamino)-2-propanol](/img/structure/B5974564.png)
1-{4-[(4-cyclopentyl-1-piperazinyl)methyl]phenoxy}-3-(dimethylamino)-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{4-[(4-cyclopentyl-1-piperazinyl)methyl]phenoxy}-3-(dimethylamino)-2-propanol is a chemical compound that is commonly known as carvedilol. It belongs to the class of medications called beta-blockers and is used to treat various medical conditions, including heart failure, high blood pressure, and angina. The compound has gained significant attention from the scientific community due to its unique chemical structure and potential therapeutic benefits.
Mecanismo De Acción
Carvedilol works by blocking the action of beta-adrenergic receptors in the heart and blood vessels. This results in a reduction in heart rate and blood pressure, which can help to improve cardiac function and reduce the risk of cardiovascular events.
Biochemical and Physiological Effects:
Carvedilol has several biochemical and physiological effects on the body. It has been shown to reduce oxidative stress and inflammation, which can help to improve cardiac function and reduce the risk of cardiovascular events. Additionally, carvedilol has been found to improve endothelial function, which can help to improve blood flow and reduce the risk of cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Carvedilol has several advantages for use in lab experiments. It has a well-defined chemical structure, which makes it easy to synthesize and study. Additionally, carvedilol has been extensively studied in preclinical and clinical trials, which provides a wealth of information on its pharmacological properties. However, carvedilol also has some limitations for use in lab experiments. It can be difficult to work with due to its low solubility in water, which can limit its use in certain experiments. Additionally, carvedilol has a short half-life, which can make it difficult to maintain consistent levels in the body over time.
Direcciones Futuras
There are several future directions for research on carvedilol. One area of interest is the potential use of carvedilol in combination with other medications for the treatment of cardiovascular disease. Additionally, there is ongoing research into the use of carvedilol in the treatment of other medical conditions, including arrhythmias and diabetes. Finally, there is interest in developing new formulations of carvedilol that can overcome its limitations in lab experiments, such as its low solubility in water.
Métodos De Síntesis
The synthesis of carvedilol involves several steps, including the reaction of 4-cyclopentyl-1,2-diamine with 4-(2,3-epoxypropoxy)phenylacetone to form 1-(4-cyclopentyl-3-oxopiperazin-1-yl)propan-2-ol. This intermediate is then reacted with 4-(2-hydroxy-3-(isopropylamino)propoxy)phenylacetonitrile to yield the final product, carvedilol.
Aplicaciones Científicas De Investigación
Carvedilol has been extensively studied for its potential therapeutic benefits in treating various medical conditions. It has been shown to be effective in reducing mortality and hospitalization rates in patients with heart failure. Additionally, carvedilol has been found to be effective in reducing blood pressure and improving cardiac function in patients with hypertension. The compound has also been investigated for its potential use in treating other medical conditions, including arrhythmias, myocardial infarction, and diabetes.
Propiedades
IUPAC Name |
1-[4-[(4-cyclopentylpiperazin-1-yl)methyl]phenoxy]-3-(dimethylamino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35N3O2/c1-22(2)16-20(25)17-26-21-9-7-18(8-10-21)15-23-11-13-24(14-12-23)19-5-3-4-6-19/h7-10,19-20,25H,3-6,11-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJQFURLUISVPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(COC1=CC=C(C=C1)CN2CCN(CC2)C3CCCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[(4-Cyclopentylpiperazin-1-yl)methyl]phenoxy]-3-(dimethylamino)propan-2-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-oxo-1-phenyl-N-[2-(1-piperidinyl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5974484.png)

![5-{[(dimethylamino)carbonyl]-NNO-azoxy}-2,2-dimethyl-5-nitro-1,3-dioxane](/img/structure/B5974499.png)
![6-({3-[(2-fluorophenoxy)methyl]-1-piperidinyl}carbonyl)-2-methyl-3(2H)-pyridazinone](/img/structure/B5974505.png)
![2-[(5-{4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5974509.png)

![1-ethyl-4-{[{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]methyl}-2-pyrrolidinone](/img/structure/B5974522.png)
![4-(2-methoxyphenyl)-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B5974535.png)
![1-{4-[(3-methyl-1-piperidinyl)methyl]benzoyl}-4-piperidinecarboxamide](/img/structure/B5974554.png)
![4-[(1-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)methyl]morpholine](/img/structure/B5974562.png)
![N~2~-(4-chlorophenyl)-N~1~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5974583.png)
![1-(2-{3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-pyrrolidinone](/img/structure/B5974589.png)
![N-cyclopropyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B5974590.png)
